molecular formula C23H25NO2 B6337565 (4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone CAS No. 1187167-41-4

(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone

Cat. No.: B6337565
CAS No.: 1187167-41-4
M. Wt: 347.4 g/mol
InChI Key: JOOWEJVIWMKXOQ-UHFFFAOYSA-N
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Description

(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a quinoline moiety through a methanone linkage. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone typically involves the following steps:

    Formation of the Heptyloxyphenyl Intermediate: The initial step involves the alkylation of phenol with heptyl bromide in the presence of a base such as potassium carbonate to form 4-heptyloxyphenol.

    Coupling with Quinoline: The 4-heptyloxyphenol is then coupled with quinoline-3-carboxylic acid chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to the biological activities associated with quinoline derivatives.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline-based compounds with potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with a wide range of biological activities, including antimalarial and anticancer properties.

    4-Hydroxyquinoline: Known for its antimicrobial and antiviral activities.

    2-Phenylquinoline: Studied for its anticancer and anti-inflammatory properties.

Uniqueness

(4-(Heptyloxy)phenyl)(quinolin-3-yl)methanone is unique due to the presence of the heptyloxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural modification can lead to improved bioavailability and efficacy compared to other quinoline derivatives.

Properties

IUPAC Name

(4-heptoxyphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-2-3-4-5-8-15-26-21-13-11-18(12-14-21)23(25)20-16-19-9-6-7-10-22(19)24-17-20/h6-7,9-14,16-17H,2-5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOWEJVIWMKXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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